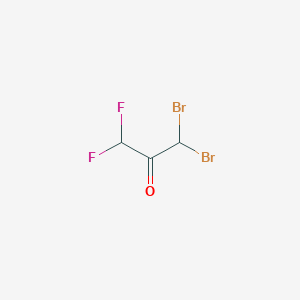
1,1-Dibromo-3,3-difluoroacetone
概要
説明
1,1-Dibromo-3,3-difluoroacetone is a chemical compound with the molecular formula C3H2Br2F2O. It belongs to the family of alpha-diketones and is characterized by the presence of bromine and fluorine atoms attached to the acetone backbone. This compound is a yellowish crystalline solid that is soluble in water and organic solvents. It has been widely used in various fields, including medical, environmental, and industrial research.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is known that brominated and fluorinated compounds often interact with their targets through halogen bonding and other non-covalent interactions .
Biochemical Pathways
It is known that halogenated compounds can affect a variety of biochemical pathways, often through their interactions with enzymes and other proteins .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to cause changes in enzyme activity, protein conformation, and cellular signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1-Dibromo-3,3-difluoroacetone. For example, temperature and pH can affect the compound’s stability and reactivity . Furthermore, the presence of other compounds in the environment can influence its action through competitive or non-competitive interactions .
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dibromo-3,3-difluoroacetone can be synthesized through several methods. One common approach involves the bromination and fluorination of acetone derivatives. For example, the reaction of acetone with bromine and fluorine sources under controlled conditions can yield this compound . The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation helps in maintaining consistent quality and efficiency. Safety measures are also crucial due to the reactive nature of the bromine and fluorine compounds involved .
化学反応の分析
Types of Reactions
1,1-Dibromo-3,3-difluoroacetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Hydration Reactions: In the presence of aqueous sodium acetate, this compound can form hydrates, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Sodium acetate (for hydration reactions)
- Catalysts such as palladium or platinum (for substitution reactions)
- Oxidizing agents like potassium permanganate (for oxidation reactions)
- Reducing agents like sodium borohydride (for reduction reactions)
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions can yield various substituted acetone derivatives, while oxidation reactions can produce carboxylic acids or ketones .
科学的研究の応用
1,1-Dibromo-3,3-difluoroacetone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
類似化合物との比較
Similar Compounds
- 1,1-Dibromo-3,3,3-trifluoroacetone
- 1,1-Dibromo-3,3-dichloroacetone
- 1,1-Dibromo-3,3-difluoropropanone
Comparison
1,1-Dibromo-3,3-difluoroacetone is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties compared to similar compounds. For example, 1,1-Dibromo-3,3,3-trifluoroacetone has an additional fluorine atom, which can influence its chemical behavior and applications .
特性
IUPAC Name |
1,1-dibromo-3,3-difluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2F2O/c4-2(5)1(8)3(6)7/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHXLPQZAKVVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Br)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


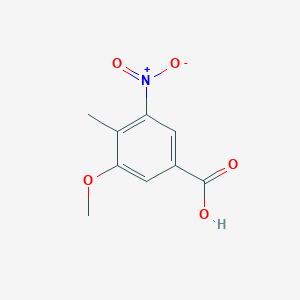


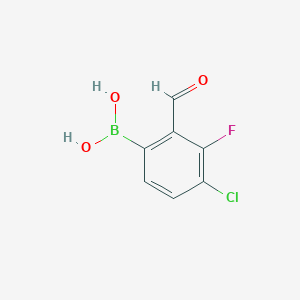

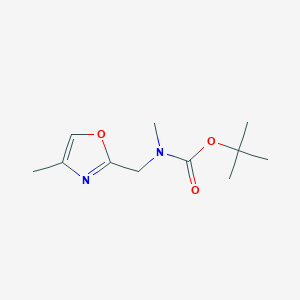



![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)
![2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426514.png)
![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)
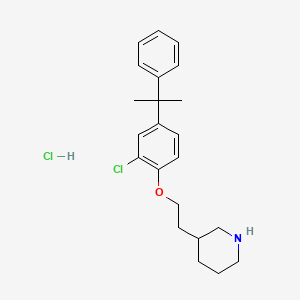
![N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426521.png)
